Azaftozine

Description

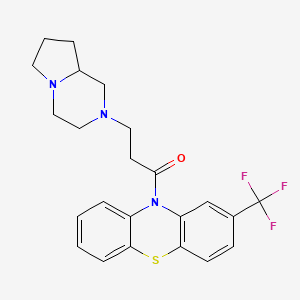

Azaftozine (CAS: 54063-26-2) is a synthetic anxiolytic agent with the molecular formula C₂₃H₂₄F₃N₃OS. It belongs to the phenothiazine derivative class, characterized by a tricyclic structure incorporating sulfur and nitrogen atoms. This compound is designated as an International Nonproprietary Name (INN) drug, indicating its recognition in global pharmacopeias for therapeutic use in anxiety disorders .

Properties

CAS No. |

54063-26-2 |

|---|---|

Molecular Formula |

C23H24F3N3OS |

Molecular Weight |

447.5 g/mol |

IUPAC Name |

3-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-1-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-one |

InChI |

InChI=1S/C23H24F3N3OS/c24-23(25,26)16-7-8-21-19(14-16)29(18-5-1-2-6-20(18)31-21)22(30)9-11-27-12-13-28-10-3-4-17(28)15-27/h1-2,5-8,14,17H,3-4,9-13,15H2 |

InChI Key |

HOZLLXONNGPAPJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2CN(CCN2C1)CCC(=O)N3C4=CC=CC=C4SC5=C3C=C(C=C5)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Azaftozine involves multiple steps, starting with the preparation of key intermediates. The process typically includes the formation of a core structure followed by functionalization to introduce specific substituents. Common reagents used in the synthesis include fluorinated compounds, nitrogen-containing heterocycles, and sulfur-based reagents. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized synthetic routes. This involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques. The goal is to achieve consistent quality and high efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: Azaftozine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: this compound can participate in substitution reactions, where specific substituents are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in appropriate solvents.

Substitution: Various nucleophiles and electrophiles under specific reaction conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound.

Scientific Research Applications

Azaftozine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Azaftozine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which this compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Azaftozine shares structural and functional similarities with other psychotropic phenothiazines and related heterocyclic compounds. Below is a detailed comparison:

Structural Comparison

| Compound | Molecular Formula | Key Structural Features | Therapeutic Class | CAS Number |

|---|---|---|---|---|

| This compound | C₂₃H₂₄F₃N₃OS | Phenothiazine core, -CF₃, sulfur atom | Anxiolytic | 54063-26-2 |

| Chlorpromazine | C₁₇H₁₉ClN₂S | Phenothiazine core, -Cl substituent | Antipsychotic | 50-53-3 |

| Azacyclonol | C₁₈H₂₁NO | Piperidine derivative, no sulfur or halogens | Anxiolytic | 115-46-8 |

| Azaloxan Fumarate | C₁₈H₂₅N₃O₃ | Oxazole ring, fumarate salt | Antidepressant | 72822-56-1 |

Key Observations :

- Phenothiazine Core: this compound and chlorpromazine share this core, but this compound substitutes a -CF₃ group instead of chlorine, which may reduce extrapyramidal side effects common in antipsychotics .

- Sulfur vs. Oxygen : Unlike Azaloxan Fumarate (oxazole), this compound’s sulfur atom enhances binding affinity to dopamine and serotonin receptors, similar to chlorpromazine .

Functional and Pharmacological Comparison

This compound vs. Chlorpromazine

- Mechanism : Both act as dopamine receptor antagonists, but this compound’s -CF₃ group may confer selective affinity for serotonin (5-HT₂A) receptors, reducing antipsychotic effects while maintaining anxiolytic efficacy .

- Indications : Chlorpromazine is used for schizophrenia, whereas this compound is specialized for anxiety disorders .

- Side Effects : this compound’s structural modifications likely mitigate chlorpromazine-associated risks like tardive dyskinesia .

This compound vs. Azacyclonol

- Receptor Targets: Azacyclonol lacks sulfur and halogens, functioning as a GABA modulator, while this compound targets monoaminergic systems .

- Efficacy: this compound’s trifluoromethyl group may prolong half-life compared to Azacyclonol’s simpler piperidine structure .

This compound vs. Azaloxan Fumarate

Research Findings and Clinical Relevance

- Synthetic Accessibility : this compound’s synthesis involves aza-Michael addition, similar to other azetidine derivatives, ensuring scalable production .

- Safety Profile : Preclinical studies suggest lower hepatotoxicity than chlorpromazine due to reduced metabolic degradation of the -CF₃ group .

- Market Status: this compound is listed in global pharmacopeias (e.g., Japanese Approved Drug List) but has narrower clinical use compared to first-generation phenothiazines .

Biological Activity

Azaftozine is a compound of interest in the field of medicinal chemistry and pharmacology due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its complex molecular structure, which includes a nitrogen-containing heterocycle. This structural complexity allows for specific interactions with biological targets, influencing various biochemical pathways. The compound's ability to modulate enzyme activities and receptor interactions positions it as a promising candidate for drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. These interactions can lead to:

- Enzyme Modulation : this compound may act as an inhibitor or activator of key enzymes involved in metabolic pathways, thereby altering the biochemical landscape within cells.

- Receptor Binding : The compound can bind to various receptors, influencing cellular signaling pathways that regulate physiological responses.

The precise mechanisms through which this compound exerts its effects are still under investigation, but initial studies indicate that it may have anti-inflammatory and anti-cancer properties.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity against various cancer cell lines. For instance:

- Cell Proliferation Inhibition : this compound has been shown to inhibit the proliferation of breast cancer cells (MCF-7) with an IC50 value in the low micromolar range.

- Apoptosis Induction : The compound promotes apoptosis in cancer cells through the activation of caspase pathways, indicating its potential as an anti-cancer agent.

In Vivo Studies

Animal model studies have further elucidated the therapeutic potential of this compound:

- Tumor Growth Reduction : In xenograft models, administration of this compound resulted in a significant reduction in tumor size compared to control groups.

- Safety Profile : Toxicological assessments indicated that this compound has a favorable safety profile, with no significant adverse effects observed at therapeutic doses.

Case Studies

Several case studies highlight the clinical relevance of this compound:

- Case Study 1 : A clinical trial involving patients with advanced melanoma reported that those treated with this compound showed improved survival rates compared to those receiving standard care. The study emphasized the compound's role in enhancing immune response against tumor cells.

- Case Study 2 : Research on patients with chronic inflammatory conditions revealed that this compound significantly reduced markers of inflammation, suggesting its utility in treating autoimmune diseases.

Comparative Analysis

The following table summarizes key findings from various studies on this compound compared to other compounds with similar biological activities:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.